molecular formula C28H36N2O3 B173234 Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate CAS No. 111061-44-0

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate

Cat. No.: B173234
CAS No.: 111061-44-0
M. Wt: 448.6 g/mol
InChI Key: HHNPFPJZXOFNOZ-BDQAORGHSA-N
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Description

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate is a complex organic compound that combines the properties of triethylamine and tritylamino groups. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate typically involves the reaction of triethylamine with (S)-3-hydroxy-2-(tritylamino)propanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include triethylamine, (S)-3-hydroxy-2-(tritylamino)propanoic acid, and appropriate solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Triethylamine: A simpler amine with similar basic properties but lacks the tritylamino group.

    (S)-3-hydroxy-2-(tritylamino)propanoic acid: The parent compound without the triethylamine moiety.

    Tritylamine: Contains the tritylamino group but lacks the hydroxy and propanoate functionalities.

Uniqueness

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate is unique due to its combination of triethylamine and tritylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N,N-diethylethanamine;(2S)-3-hydroxy-2-(tritylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3.C6H15N/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-4-7(5-2)6-3/h1-15,20,23-24H,16H2,(H,25,26);4-6H2,1-3H3/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNPFPJZXOFNOZ-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552981
Record name N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111061-44-0
Record name N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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